3'-Azido-3'-deoxy-5-fluorocytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

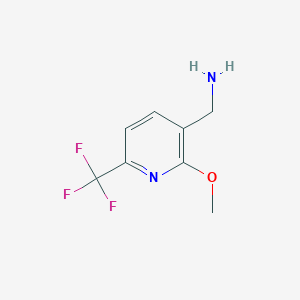

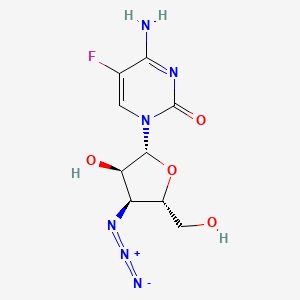

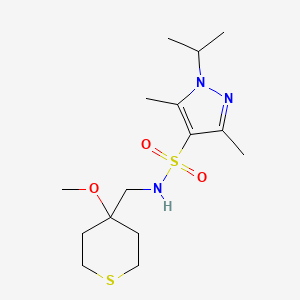

3’-Azido-3’-deoxy-5-fluorocytidine is a cytidine derivative . It is an innovative compound extensively used in the biomedical industry . It acts as a potent antiviral medication, primarily used in the treatment of HIV/AIDS . This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Molecular Structure Analysis

The molecular structure of 3’-Azido-3’-deoxy-5-fluorocytidine can be found in various chemical databases . It has a molecular weight of 286.22 and its formula is C9H11FN6O4 .Physical And Chemical Properties Analysis

3’-Azido-3’-deoxy-5-fluorocytidine is a solid, white to off-white compound . It has a molecular weight of 286.22 and its formula is C9H11FN6O4 . It is soluble in DMSO at a concentration of 140 mg/mL .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

3'-Azido-3'-deoxy-5-fluorocytidine and its analogues have been synthesized and tested for their antiviral activities. These compounds, including 3'-azido analogues of thymidine and 2'-deoxyuridine, have shown significant activity against human immunodeficiency virus (HIV-1, HTLV-III/LAV) in human peripheral blood mononuclear cells. Their efficacy is evident from their low EC50 values, indicating high potency against the virus. The structure-activity relationships of these compounds provide insight into their antiviral mechanisms (Lin, Guo, Schinazi, Chu, Xiang, & Prusoff, 1988).

Biological Activity Against Neoplastic Cells

Studies have also been conducted on the biological activity of various 3'-azido and 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine. These derivatives have shown considerable activity against murine L1210 and sarcoma 180 neoplastic cells in vitro. The 3'-amino-2',3'-dideoxy-5-fluorouridine and 3'-amino-2',3'-dideoxycytidine are among the most active compounds, suggesting their potential in cancer therapy (Lin, Gao, & Mancini, 1983).

Application in Hepatitis C Virus Treatment

Research into monofluoro and difluoro derivatives of 4'-azidocytidine has led to significant discoveries in the treatment of hepatitis C virus (HCV). 4'-Azido-2'-deoxy-2',2'-difluorocytidine, in particular, has shown potent antiviral activity in the HCV replicon system. The structure-activity relationships within this series have been key to discovering novel nucleoside analogues for HCV treatment (Smith et al., 2009).

DNA Incorporation Analysis

A study focused on the incorporation of 3'-azido-3'-deoxythymidine (AZT) into DNA in human colon tumor cells. This research provided significant insights into the mechanism of action of AZT, especially when used in combination with agents that inhibit de novo thymidylate synthesis. The technique used for quantitating AZT incorporation into DNA could have clinical utility in assessing the relationship between AZT incorporation and therapeutic action (Sharma, Jain, Ionescu, & Darnowski, 1995).

Interaction with Other Anti-HIV Drugs

Research has also shown that combinations of certain beta-L(-) nucleoside analogues with approved anti-HIV drugs like AZT can synergistically inhibit HIV replication. This suggests that such combinations could be beneficial in HIV treatment without additive toxicity, potentially offering a more effective approach to managing HIV infections (Bridges, Dutschman, Gullen, & Cheng, 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN6O4/c10-3-1-16(9(19)13-7(3)11)8-6(18)5(14-15-12)4(2-17)20-8/h1,4-6,8,17-18H,2H2,(H2,11,13,19)/t4-,5-,6-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEHIWUXKDQZBL-UAKXSSHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Azido-3'-deoxy-5-fluorocytidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)

![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)

![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)